molecular formula C10H11ClFNO2 B12287944 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid

3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid

Cat. No.: B12287944
M. Wt: 231.65 g/mol
InChI Key: RKICFVYCMHSSCD-UHFFFAOYSA-N
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Description

3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid: is an organic compound with the molecular formula C10H11ClFNO2 and a molecular weight of 231.65 g/mol This compound is characterized by the presence of an amino group, a butyric acid backbone, and a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling to form the phenyl ring . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to introduce the amino and butyric acid groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The carbonyl group in the butyric acid moiety can be reduced to form alcohols.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound to investigate the interactions between halogenated aromatic compounds and biological macromolecules.

Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of halogen atoms can influence the compound’s bioavailability and metabolic stability, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the halogenated phenyl ring can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

    Transporters: The compound may affect the function of membrane transporters, altering the transport of ions and molecules across cell membranes.

Comparison with Similar Compounds

Uniqueness: The presence of both chlorine and fluorine atoms on the phenyl ring, along with the amino and butyric acid groups, makes 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid unique

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

3-amino-4-(3-chloro-4-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H11ClFNO2/c11-8-4-6(1-2-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)

InChI Key

RKICFVYCMHSSCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)F

Origin of Product

United States

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